2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Description
Properties
CAS No. |
540775-03-9 |
|---|---|
Molecular Formula |
C22H24N4OS2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H24N4OS2/c1-4-13-26-20(14-28-18-11-9-16(2)10-12-18)24-25-22(26)29-15-21(27)23-19-8-6-5-7-17(19)3/h4-12H,1,13-15H2,2-3H3,(H,23,27) |
InChI Key |
KHZKQMFSLVBTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Methylphenylsulfanylmethyl Group Addition
The 5-position of the triazole is functionalized by reacting with 4-methylthiophenol in ethanol under reflux. Potassium carbonate acts as the base, promoting nucleophilic displacement.
Sulfanylacetamide Side Chain Installation
A second thioether bond is formed by treating the intermediate with 2-mercapto-N-(2-methylphenyl)acetamide. This step employs DMF as the solvent and requires heating at 60–70°C for 8–10 hours.
Acetylation and Final Assembly
The acetamide moiety is introduced via acylation. Chloroacetyl chloride reacts with the secondary amine group of the 2-methylphenyl substituent in dichloromethane (DCM) with triethylamine as the base.
Critical considerations :
-
Stoichiometric excess of chloroacetyl chloride (1.2–1.5 equivalents) ensures complete acylation.
-
Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase.
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Analytical data includes:
| Technique | Key Findings |
|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic protons), δ 5.2 (allyl CH₂), δ 2.3 (methyl groups) |
| IR | 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-S) |
| HPLC | Purity >98% |
Optimization Strategies
Solvent Selection
DMF outperforms ethanol or THF in alkylation and thioether steps due to its high polarity and ability to dissolve intermediates.
Base Influence
Cesium carbonate provides higher yields than potassium carbonate in alkylation, likely due to its stronger basicity and solubility in DMF.
Temperature Control
Maintaining temperatures below 25°C during neutralization (post-cyclization) minimizes decomposition.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (VulcanChem) |
|---|---|---|
| Triazole formation | CO₂-assisted cyclization | Traditional diazotization |
| Allylation | Not specified | Allyl bromide/Cs₂CO₃ |
| Yield (overall) | 60–70% | 70–80% |
Method B offers higher reproducibility and scalability for industrial applications.
Challenges and Solutions
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The allyl group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and proteins, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the triazole ring, acetamide chain, or aromatic groups. These modifications influence solubility, melting points, and bioactivity.
*Calculated using molecular formula.
Key Observations:
- Halogen Substitution : Addition of chlorine (as in the 3-chloro-2-methylphenyl analog) may enhance binding to hydrophobic pockets in biological targets .
- Aromatic Modifications : Nitro or acetyl groups (e.g., Compound 15 ) introduce electron-withdrawing effects, impacting electronic distribution and reactivity.
Bioactivity Comparison
Anti-Exudative and Anti-Inflammatory Activity
- Furan-2-yl Triazole Derivatives : Substitution with furan-2-yl and chlorine/methoxy groups (e.g., compounds 3.1–3.21 ) showed anti-exudative activity comparable to diclofenac sodium (reference drug). The target compound’s allyl and 4-methylphenyl groups may similarly modulate cyclooxygenase (COX) pathways.
- Nitro and Acetyl Substituents : Compounds with nitro groups (e.g., Compound 18 , m.p. 273°C) exhibited higher thermal stability and potency, suggesting electron-deficient aromatic systems enhance target engagement.
Biological Activity
2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. This compound exhibits a variety of biological activities due to its unique structural features, including a triazole ring, multiple sulfur atoms, and an acetamide functional group. The focus of this article is to explore the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular formula of this compound is C15H20N6OS, with a molecular weight of 332.4 g/mol. The structure includes:
- Triazole Ring : Known for its diverse biological activities.
- Sulfanyl Groups : Contribute to the compound's reactivity and biological effects.
- Allyl and Methylphenyl Substituents : Enhance lipophilicity and may influence pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds containing triazole rings frequently exhibit significant antimicrobial properties. The presence of sulfanyl groups in this compound may enhance its efficacy against various pathogens, including bacteria and fungi.
| Activity | Pathogen/Target | Mechanism |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | Disruption of ergosterol biosynthesis |
| Antiviral | HIV | Inhibition of reverse transcriptase |
Anticancer Activity
Mercapto-substituted 1,2,4-triazoles have been highlighted for their potential chemopreventive and chemotherapeutic effects. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study : A study evaluated the anticancer effects of similar triazole derivatives against various cancer cell lines. Compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, indicating promising anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented in several studies. The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress.
The biological activity of 2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Interaction : It may act on specific receptors involved in inflammatory responses or cellular signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : By modulating ROS levels, the compound can exert protective effects against oxidative damage.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically including:
- Triazole ring formation : Reacting hydrazide derivatives with iso-thiocyanates under reflux conditions in ethanol, followed by alkaline treatment to cyclize into the triazole core .
- Sulfanyl linkage introduction : Coupling the triazole-thiol intermediate with chloroacetonitrile or acetamide derivatives using NaOH in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Q. Key Optimization Parameters :
| Step | Critical Variables | Impact |
|---|---|---|
| Triazole cyclization | Temperature (70–80°C), reaction time (6–8 hrs) | Higher yields (75–85%) with controlled exothermicity |
| Thiol-alkylation | Solvent (DMF vs. THF), molar ratio (1:1.2) | DMF improves solubility and reduces side products |
Q. How is the structural integrity of this compound verified post-synthesis?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.35–2.45 ppm (methyl groups), δ 5.10–5.30 ppm (allyl protons), and δ 7.20–7.80 ppm (aromatic protons) confirm substituent positions .
- ¹³C NMR : Signals for carbonyl (170–175 ppm) and triazole carbons (150–155 ppm) validate backbone structure .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 428.0 [M+H]⁺) match theoretical molecular weight .
- Infrared (IR) Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-S) confirm functional groups .
Q. What preliminary biological screenings are suggested for this compound?
- Antimicrobial assays : Disk diffusion or microbroth dilution against Staphylococcus aureus and Candida albicans to assess minimum inhibitory concentration (MIC) .
- Enzyme inhibition : Testing against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) via fluorometric assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical functional groups?
Methodology :
- Systematic substitution : Replace the allyl group with propyl or benzyl moieties to assess steric effects .
- Sulfanyl group modification : Replace with sulfonyl or methylene groups to evaluate electronic contributions .
- Aromatic ring variation : Substitute 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups .
Q. Example SAR Findings :
| Modification | Biological Activity (IC₅₀) | Key Insight |
|---|---|---|
| Allyl → Benzyl | 12 µM (vs. 18 µM for parent) | Bulkier groups enhance target binding |
| Sulfanyl → Sulfonyl | Inactive | Sulfanyl critical for hydrogen bonding |
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Measure plasma half-life and tissue distribution to adjust dosing regimens .
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites that may reduce bioavailability .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages to improve membrane permeability .
Q. How can computational methods predict target interactions?
Q. What analytical techniques resolve conflicting spectral data for structural elucidation?
Q. How can regioselectivity challenges in triazole synthesis be mitigated?
- Temperature control : Slow addition of reagents at 0–5°C to favor 1,2,4-triazole over 1,3,4-isomer .
- Catalytic additives : Use KI or phase-transfer catalysts (e.g., TBAB) to enhance reaction specificity .
Q. What in silico tools predict metabolic stability?
- SwissADME : Estimates CYP450 metabolism sites (e.g., allyl group oxidation) .
- METEOR : Predicts sulfanyl conjugation with glutathione as a major detox pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
